REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[CH:6]([C:7]#[C:8][Si](C)(C)C)[O:5][C:4](=[O:13])[NH:3]1.C([O-])([O-])=O.[K+].[K+]>CO>[CH3:1][C:2]1([CH3:14])[CH:6]([C:7]#[CH:8])[O:5][C:4](=[O:13])[NH:3]1 |f:1.2.3|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ether (100 mL)
|
Type
|
WASH
|
Details
|
washed with water (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(OC1C#C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |